B-[4-[[(5-chloro-2-pyridinyl)amino]carbonyl]phenyl]boronic acid is a boronic acid derivative that plays a significant role in medicinal chemistry and organic synthesis. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyridine moiety. The presence of the boronic acid group allows for unique reactivity patterns, particularly in coupling reactions and as a potential therapeutic agent.
The compound is synthesized through various methods that involve the manipulation of boronic acids and related intermediates. Research indicates that it can be produced via several synthetic routes, highlighting its versatility in organic synthesis and its potential applications in drug development and materials science.
B-[4-[[(5-chloro-2-pyridinyl)amino]carbonyl]phenyl]boronic acid belongs to the class of organoboron compounds, specifically boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom, typically in the form of a hydroxyl group or an alkoxy group. They are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules.
The synthesis of B-[4-[[(5-chloro-2-pyridinyl)amino]carbonyl]phenyl]boronic acid can be achieved through several methods:
The synthesis often involves multiple steps, including:
The molecular structure of B-[4-[[(5-chloro-2-pyridinyl)amino]carbonyl]phenyl]boronic acid consists of:
The molecular formula is CHBClNO, with a molecular weight of approximately 264.6 g/mol. The compound exhibits specific stereochemical properties due to its rigid structure, influencing its reactivity and interaction with biological targets.
B-[4-[[(5-chloro-2-pyridinyl)amino]carbonyl]phenyl]boronic acid participates in various chemical reactions, including:
In these reactions, careful control over reaction conditions such as temperature, solvent choice, and catalyst loading is crucial for achieving high yields and selectivity.
The mechanism by which B-[4-[[(5-chloro-2-pyridinyl)amino]carbonyl]phenyl]boronic acid exerts its effects involves:
Studies indicate that derivatives of boronic acids exhibit significant biological activities, including anti-cancer properties and enzyme inhibition . These effects are often attributed to their ability to mimic natural substrates or inhibitors within biochemical pathways.
Experimental data shows that this compound can undergo hydrolysis to form corresponding phenols and boric acid under aqueous conditions .
B-[4-[[(5-chloro-2-pyridinyl)amino]carbonyl]phenyl]boronic acid has several scientific uses:
Palladium-catalyzed Miyaura borylation is the predominant industrial method for synthesizing this boronic acid. The process couples 4-bromo-N-(5-chloropyridin-2-yl)benzamide with bis(pinacolato)diboron (B₂pin₂) using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and triphenylphosphine in ethylene glycol/water solvents. This system achieves >85% yield and >98% HPLC purity by optimizing metal/ligand ratios and minimizing protodeboronation [1] [6].
Iridium-catalyzed C–H borylation offers a complementary approach, particularly for substrates lacking halogen directing groups. Electron-deficient phosphine ligands (e.g., 1,2-bis(dimethylphosphino)ethane) enable ortho-borylation relative to the carbonyl group. However, competitive borylation at the pyridine ring limits regioselectivity (<70% yield), restricting its utility for this specific benzamide derivative [4] [7].
Table 1: Transition Metal-Catalyzed Borylation Performance
Catalyst System | Ligand | Solvent | Yield (%) | Regioselectivity |
---|---|---|---|---|
Pd₂(dba)₃ (0.5 mol%) | Triphenylphosphine | Ethylene glycol/H₂O | 92 | >99:1 |
Ir(OMe)(COD)₂ (3 mol%) | dtbpy | Tetrahydrofuran | 68 | 4:1 |
PdCl₂(dppf) (1 mol%) | Dppf | Dimethylformamide | 78 | >99:1 |
Metal-free routes employ trialkyl borates (e.g., trimethyl borate) with organomagnesium intermediates derived from brominated precursors. 4-Bromo-N-(5-chloropyridin-2-yl)benzamide reacts with magnesium turnings in tetrahydrofuran at -40°C, followed by tributyl borate quenching. Acidic workup affords the target boronic acid in 60–75% yield. While avoiding precious metals, this method suffers from low functional group tolerance and competitive Grignard decomposition. Halogen exchange (Br→I using sodium iodide) enhances reactivity but introduces purification challenges due to inorganic salts [1] [6].
Ligands critically govern reactivity in palladium-catalyzed borylation:
Ligand-to-palladium ratios of 2:1 optimally balance precatalyst activation and colloidal Pd formation [1].
Solvent polarity and proticity profoundly influence reaction kinetics:
Table 2: Solvent Optimization for Palladium-Catalyzed Borylation
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Impurity Profile (HPLC %) |
---|---|---|---|---|
Ethylene glycol/H₂O | 50 | 6 | 92 | ≤0.5 |
Dimethylformamide | 80 | 3 | 78 | 1.8 |
Tetrahydrofuran | 65 | 12 | 70 | 2.5 |
Toluene | 90 | 8 | 40 | 5.2 |
The palladium-catalyzed route demonstrates exceptional scalability:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5